molecular formula C16H18ClNO2 B12708299 3-(2-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione CAS No. 139477-43-3

3-(2-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione

Cat. No.: B12708299
CAS No.: 139477-43-3
M. Wt: 291.77 g/mol
InChI Key: INBBSMREHJIPBM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinedione core substituted with a 2-chlorophenyl group and a cyclohexyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione typically involves the following steps:

    Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Substitution with 2-Chlorophenyl Group:

    Addition of Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidinedione core is alkylated with cyclohexyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    3-(2-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione-acetamides: Derivatives with additional functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-chlorophenyl and cyclohexyl groups contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

139477-43-3

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-cyclohexylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H18ClNO2/c17-14-9-5-4-8-12(14)13-10-15(19)18(16(13)20)11-6-2-1-3-7-11/h4-5,8-9,11,13H,1-3,6-7,10H2

InChI Key

INBBSMREHJIPBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)C3=CC=CC=C3Cl

Origin of Product

United States

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